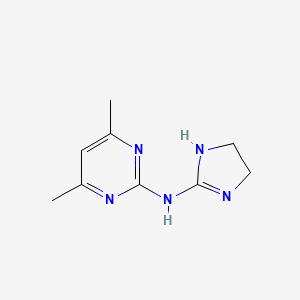

N-(4,5-dihydro-1H-imidazol-2-yl)-4,6-dimethylpyrimidin-2-amine

描述

N-(4,5-Dihydro-1H-imidazol-2-yl)-4,6-dimethylpyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine ring substituted with methyl groups at positions 4 and 6, and an amino-linked dihydroimidazole moiety at position 2. For instance, similar compounds like N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine are synthesized via reactions of cyanamides with N,N-binucleophiles under acidic conditions ().

Key structural features include:

- Pyrimidine core: Provides aromaticity and hydrogen-bonding sites.

- 4,6-Dimethyl groups: Enhance steric bulk and modulate electronic properties.

- 4,5-Dihydroimidazole: A partially saturated imidazole ring that influences conformational flexibility and hydrogen-bonding capabilities.

属性

分子式 |

C9H13N5 |

|---|---|

分子量 |

191.23 g/mol |

IUPAC 名称 |

N-(4,5-dihydro-1H-imidazol-2-yl)-4,6-dimethylpyrimidin-2-amine |

InChI |

InChI=1S/C9H13N5/c1-6-5-7(2)13-9(12-6)14-8-10-3-4-11-8/h5H,3-4H2,1-2H3,(H2,10,11,12,13,14) |

InChI 键 |

UDAMUGSKIRLLFS-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=NC(=N1)NC2=NCCN2)C |

产品来源 |

United States |

准备方法

合成路线和反应条件

N-(4,5-二氢-1H-咪唑-2-基)-4,6-二甲基嘧啶-2-胺的合成通常涉及以下步骤:

咪唑环的形成: 咪唑环可以通过乙二醛与氨反应合成,形成乙二醇,然后进一步修饰.

工业生产方法

这种化合物的工业生产可能涉及类似的合成路线,但在更大规模上进行,并针对产量和纯度进行优化。使用连续流反应器和自动化系统可以提高效率和可扩展性。

化学反应分析

反应类型

氧化: 该化合物可以进行氧化反应,通常使用过氧化氢或高锰酸钾等试剂。

还原: 还原反应可以使用硼氢化钠或氢化铝锂等试剂进行。

常用试剂和条件

氧化: 酸性条件下的过氧化氢。

还原: 甲醇中的硼氢化钠。

取代: 碱存在下的卤代试剂。

主要产物

这些反应的主要产物取决于所使用的具体条件和试剂。例如,氧化可能生成羟基化衍生物,而还原可能生成胺衍生物。

科学研究应用

Chemical Properties and Structure

N-(4,5-dihydro-1H-imidazol-2-yl)-4,6-dimethylpyrimidin-2-amine has the following chemical characteristics:

- Molecular Formula : C9H13N5

- Molecular Weight : 191.23 g/mol

- IUPAC Name : this compound

- Chemical Structure : The compound features a pyrimidine ring fused with an imidazole moiety, which is crucial for its biological activity.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for drug development:

- Antimicrobial Properties : Studies have indicated that derivatives of imidazole and pyrimidine compounds possess significant antibacterial and antifungal activities. The nitrogen atoms in these structures can form hydrogen bonds with active sites on microbial enzymes, enhancing their efficacy against pathogens .

- Anticancer Activity : Research has shown that compounds similar to this compound can inhibit cancer cell proliferation. The unique structure allows for interactions with DNA and various cellular pathways involved in tumor growth .

- Antitubercular Effects : There is emerging evidence supporting the use of imidazole-pyrimidine derivatives in treating tuberculosis. These compounds have shown promising results in inhibiting the growth of Mycobacterium tuberculosis, which is critical given the increasing global burden of this disease .

Case Study 1: Antibacterial Activity

A study evaluated several imidazole-pyrimidine derivatives for their antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Study 2: Anticancer Screening

In vitro assays conducted on various cancer cell lines demonstrated that the compound induced apoptosis through caspase activation pathways. This suggests potential as a chemotherapeutic agent .

作用机制

N-(4,5-二氢-1H-咪唑-2-基)-4,6-二甲基嘧啶-2-胺的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。 该化合物可以通过与活性位点结合来抑制酶活性,从而阻止底物进入并降低酶的催化效率 .

相似化合物的比较

N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine ()

- Structure : Replaces the dihydroimidazole with a benzimidazole fused ring.

- Synthesis : Reacting 4,6-dimethylpyrimidin-2-yl cyanamide with o-phenylenediamine in acetylacetone under acetic acid catalysis (80% yield).

- Key Differences :

Tizanidine (5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine) ()

- Structure : Dihydroimidazole linked to a benzothiadiazole ring.

- Bioactivity : Muscle relaxant via adrenergic agonism.

- Key Differences :

- Heterocycle Substitution : Benzothiadiazole introduces sulfur and nitrogen, enhancing π-stacking and redox activity.

- Pharmacology : The pyrimidine analog lacks the benzothiadiazole’s muscle-relaxant properties but may share hydrogen-bonding motifs.

N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine ()

- Structure : Benzothiazole replaces dihydroimidazole.

- Synthesis : Condensation of 2-(1,3-benzothiazol-2-yl)guanidine with acetylacetone.

- Key Differences :

Structural and Functional Data Table

Research Findings and Implications

- Hydrogen Bonding : The dihydroimidazole moiety in the target compound may adopt similar hydrogen-bonding patterns as seen in benzimidazole analogs, influencing crystal packing and stability ().

- Synthetic Flexibility : Replacement of dihydroimidazole with benzothiazole or benzimidazole demonstrates modularity in designing heterocyclic pharmacophores ().

生物活性

N-(4,5-dihydro-1H-imidazol-2-yl)-4,6-dimethylpyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, and other pharmacological effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₉H₁₃N₅

- Molecular Weight : 177.23 g/mol

- CAS Number : 10198248

Antibacterial Activity

Recent studies have demonstrated the antibacterial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 - 32 |

| Escherichia coli | 32 - 64 |

| Pseudomonas aeruginosa | 64 - 128 |

In a comparative study, this compound exhibited superior antibacterial activity compared to standard antibiotics like levofloxacin and norfloxacin, particularly against resistant strains of Staphylococcus aureus .

Antifungal Activity

The antifungal properties of the compound were assessed against several fungal pathogens. The results are summarized below:

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 32 - 64 |

| Aspergillus niger | 64 - 128 |

While the compound showed moderate antifungal activity, it was less effective than conventional antifungal agents such as fluconazole .

The proposed mechanism of action for this compound involves:

- Inhibition of Protein Synthesis : The compound disrupts bacterial protein synthesis pathways.

- Disruption of Cell Membrane Integrity : It affects the permeability of bacterial cell membranes.

- Inhibition of Nucleic Acid Synthesis : This leads to impaired replication and transcription processes within bacterial cells .

Case Study 1: Efficacy Against Methicillin-resistant Staphylococcus aureus (MRSA)

A study conducted on MRSA strains revealed that the compound demonstrated significant bactericidal activity with an MIC range of 15.625–62.5 μg/mL. This was particularly noteworthy as MRSA is known for its resistance to many antibiotics .

Case Study 2: Antimicrobial Activity in Biofilm Models

In biofilm assays, this compound showed promising results against biofilms formed by both S. aureus and P. aeruginosa. The Minimum Biofilm Inhibitory Concentration (MBIC) was recorded as follows:

| Bacterial Strain | MBIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 31.108 - 62.216 |

| Pseudomonas aeruginosa | 124.432 - 248.863 |

These findings suggest that the compound could be a potential candidate for treating infections associated with biofilm formation .

常见问题

Q. What are the optimized synthetic routes for N-(4,5-dihydro-1H-imidazol-2-yl)-4,6-dimethylpyrimidin-2-amine, and what critical parameters influence yield?

The compound can be synthesized via cyclocondensation of 4,6-dimethylpyrimidin-2-amine with a dihydroimidazole precursor under acidic catalysis. Critical parameters include reaction temperature (e.g., 473 K for 1 hour, as in analogous syntheses), solvent choice (e.g., ethanol for recrystallization), and catalyst (e.g., acetic acid to facilitate imine formation) . Purification via recrystallization improves purity, with yields up to 80% achievable under optimized conditions.

Q. How is the molecular structure confirmed post-synthesis?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key bond lengths (e.g., C–N: 1.36–1.39 Å) and angles (e.g., N–C–N: ~115–117°) should align with computational predictions. For example, planar arrangements of the pyrimidine and imidazole rings, along with intramolecular N–H⋯N hydrogen bonds (observed in similar compounds), validate the structure .

Q. What spectroscopic techniques are used to assess purity and functional groups?

- NMR : NMR detects aromatic protons (δ 6.5–8.0 ppm for pyrimidine) and NH signals (δ ~10–12 ppm).

- FT-IR : Peaks at ~3200 cm (N–H stretch) and ~1600 cm (C=N/C–N vibrations) confirm functional groups .

- HPLC : Retention time consistency vs. standards ensures purity (>95%) .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., bond angles, space groups) be resolved?

Discrepancies may arise from polymorphism or measurement errors. Cross-validate using:

- DFT calculations : Compare optimized geometries (e.g., at B3LYP/6-311+G(d,p)) with experimental SC-XRD data. For example, deviations >0.05 Å in bond lengths warrant re-refinement .

- Rietveld refinement : Adjust thermal parameters and occupancy factors to improve R-factor convergence (e.g., target ) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

The electron-deficient pyrimidine ring undergoes nucleophilic attack at the C2 position. Computational studies (e.g., Fukui indices) identify reactive sites, while kinetic experiments (e.g., monitoring by NMR) reveal rate dependence on solvent polarity and nucleophile strength. For example, reactions in DMF show higher rates due to stabilization of transition states .

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence solubility and crystallinity?

Intramolecular N–H⋯N bonds (2.8–3.0 Å) reduce solubility in non-polar solvents. Supramolecular chains via π-π stacking (3.4–3.6 Å spacing) enhance crystallinity. Solubility can be modulated by introducing methyl groups (e.g., 4,6-dimethyl on pyrimidine) or using polar aprotic solvents .

Q. What strategies mitigate contradictions between experimental and computational spectroscopic data?

- Solvent effects : Simulate NMR chemical shifts with implicit solvent models (e.g., PCM).

- Vibrational analysis : Compare experimental IR peaks with scaled DFT frequencies (scaling factor ~0.96–0.98) .

- Dynamic effects : Include temperature-dependent conformational sampling in MD simulations .

Q. How is the compound’s stability assessed under varying pH and temperature?

- Accelerated degradation studies : Expose to pH 1–13 buffers at 323 K for 24–72 hours. Monitor via HPLC for decomposition products (e.g., imidazole ring opening at pH < 3).

- Thermogravimetric analysis (TGA) : Decomposition onset >573 K indicates thermal stability .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。